3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine
Description
3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine (CAS: 1597421-47-0) is a halogenated heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core. This scaffold is characterized by a fused bicyclic system with nitrogen atoms at positions 1 and 3 of the pyridine ring. The iodine substituent at position 3 enhances its utility in cross-coupling reactions, while the oxetan-3-yl group at position 1 serves as a bioisostere, improving metabolic stability and solubility compared to bulkier alkyl substituents . Its molecular formula is C₁₀H₉IN₂O, with a molecular weight of 300.10 g/mol. This compound is primarily employed in medicinal chemistry as a building block for kinase inhibitors and antiproliferative agents .
Properties
IUPAC Name |
3-iodo-1-(oxetan-3-yl)pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O/c11-9-4-13(7-5-14-6-7)10-1-2-12-3-8(9)10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSFBTGTWKGCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(C3=C2C=CN=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine typically involves the formation of the oxetane ring followed by the introduction of the iodine atom. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the oxetane ring can be formed through intramolecular cyclization reactions involving alcohols and alkenyl sulfonium ions in the presence of a photocatalyst and base under blue LED light .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.
Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and bases. Conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted derivatives, while ring-opening reactions can produce linear or cyclic compounds with different functional groups.
Scientific Research Applications
3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design and development.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or tool in studying biological processes and pathways, particularly those involving iodine-containing compounds.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring’s strain and the presence of the iodine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
N1-Substituent Modifications
Key Findings :
Halogen Substituent Variations
Key Findings :
- Iodine at C3 enables efficient cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to bromine or chlorine .
- Dual halogenation (e.g., Cl and I) enhances selectivity in kinase inhibition .
Core Scaffold Modifications
Pyrrolo[3,2-c]pyridine vs. Pyrrolo[2,3-b]pyridine Derivatives
Key Findings :
Key Findings :
- The oxetan-3-yl substituent in the target compound improves c-Met selectivity compared to trimethoxyphenyl analogs .
Biological Activity
3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.
- Molecular Formula : C₉H₈N₂O
- Molecular Weight : 160.17 g/mol
- CAS Number : 956003-24-0
The compound is believed to exert its biological effects primarily through inhibition of specific kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. The structural features of the pyrrolopyridine core are essential for its interaction with target proteins.
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit promising antitumor properties. A study evaluated various derivatives against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The most effective compound from this series showed an IC₅₀ value of 0.82 ± 0.08 μM against A549 cells, indicating potent cytotoxicity .
Kinase Inhibition
The compound has been identified as a selective inhibitor for c-Met kinase, which is implicated in tumor growth and metastasis. Inhibitory assays demonstrated that this compound could effectively reduce kinase activity, suggesting its potential as a therapeutic agent in targeted cancer therapies .
Study 1: Analgesic and Sedative Properties
A study focused on derivatives of pyrrolo[3,4-c]pyridine highlighted their analgesic and sedative effects. The compounds were tested using the "hot plate" and "writhing" tests, showing significant analgesic activity compared to standard analgesics like aspirin and morphine .
| Compound | Dose (mg/kg) | Pain Reaction Time (s) ± SEM |
|---|---|---|
| Control | 0 | 9.57 ± 1.8 |
| Compound A | 200 | 27.48 ± 12.2 |
| Compound B | 300 | 105.1 ± 40.0 |
This study underscores the potential of pyrrolopyridine derivatives in pain management.
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various pyrrolopyridine derivatives to identify structural features that contribute to their biological activity. Modifications in the alkyl linker between the arylamine and cyclic imide moiety were found to significantly influence both analgesic and sedative properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
